molecular formula C12H19NO4 B599045 Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate CAS No. 146257-00-3

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

Cat. No. B599045
M. Wt: 241.287
InChI Key: HOOXYTICVUYNKS-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the CAS Number: 146257-00-3 . It has a molecular weight of 241.29 and its IUPAC name is 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate . It is a solid compound that is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves several steps . One method involves the use of triphenylphosphine and diethylazodicarboxylate in toluene at 20℃ for 12 hours . Another method involves a reaction in water at 55℃ for 67 hours . A third method involves the use of sodium hydroxide and diisobutylaluminium hydride in tetrahydrofuran, hexane, and water .


Molecular Structure Analysis

The molecular structure of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is represented by the InChI Code: 1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . The key for this structure is HOOXYTICVUYNKS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are diverse . For instance, it can be synthesized from N-boc-diallylamine . It can also be used in the preparation of other compounds, such as 2,5-dihydro-pyrrole-1,3-dicarboxylic acid 1-tert-butylester 3-ethyl ester .


Physical And Chemical Properties Analysis

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a solid compound . It has a molecular weight of 241.29 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Tetrahydropyridines

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These compounds are formed with excellent yields and complete regioselectivity, highlighting the compound's role in creating structurally complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Oxazole-4-carboxylic Acid Ethyl Esters Synthesis

This compound reacts with sodium hydride and carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones to produce 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a wide range of carboxylic acids, including N-Boc-protected amino acids, demonstrating its utility in the synthesis of oxazole derivatives (Tormyshev et al., 2006).

Functionalized Pyrrole Derivatives

Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, using ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, leads to functionalized pyrrole derivatives. This method offers a convenient approach to synthesizing Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be easily converted into deprotected derivatives (Gabriele et al., 2012).

Microwave-Assisted Synthesis

The compound is involved in the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, demonstrating the advantages of rapid and efficient synthesis under microwave irradiation. This highlights its role in facilitating more efficient synthetic routes in organic chemistry (Gu & Li, 2013).

Corrosion Inhibition

Derivatives of ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied as corrosion inhibitors for mild steel in industrial pickling processes. These derivatives exhibit high efficiency and potential as eco-friendly corrosion inhibitors, underscoring the compound's applicability beyond organic synthesis (Dohare et al., 2017).

Safety And Hazards

The safety information for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Future Directions

N-Boc-2,5-dihydro-1H-pyrrole, a related compound, can be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . This suggests potential future directions for the use of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate in the synthesis of other compounds.

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXYTICVUYNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707421
Record name 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

CAS RN

146257-00-3
Record name 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
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Synthesis routes and methods

Procedure details

To a solution of the crude 4-benzoyloxy-pyrrolidine-1,3-dicarboxylic acid 1-tert.-butylester 3-ethylester from the benzoylation described above in 75 ml dry toluene was added 4.11 g (27 mmol) DBU. The dark, heterogeneous mixture was stirred at room temperature for 16 h. After this time no starting material was detectable by TLC and GC analysis. The mixture was filtered through a short column of silica (elution with petrolether/ethyl acetate 1:1) and evaporated. Bulb-to-bulb distillation of the residual slightly yellow oil gave 4.16 g (86%) 2,5-dihydro-pyrrole-1,3-dicarboxylic acid 1-tert.-butylester 3-ethyl ester as a colorless oil b.p. 110° C./0.2 mbar, which slowly solidified to a waxy mass on standing in the freezer.
Name
4-benzoyloxy-pyrrolidine-1,3-dicarboxylic acid 1-tert.-butylester 3-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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